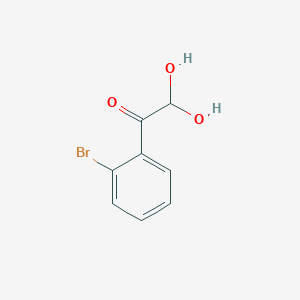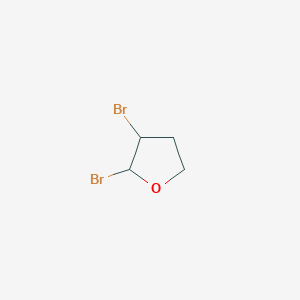
2,3-Dibromotetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromotetrahydrofuran is an organic compound with the molecular formula C4H6Br2O It is a derivative of tetrahydrofuran, where two hydrogen atoms are replaced by bromine atoms at the 2nd and 3rd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dibromotetrahydrofuran can be synthesized through the bromination of tetrahydrofuran. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to tetrahydrofuran by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2,3-dihydrofuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Elimination: Strong bases like potassium hydroxide (KOH) in ethanol.
Major Products:
Substitution: Corresponding substituted tetrahydrofuran derivatives.
Reduction: Tetrahydrofuran.
Elimination: 2,3-Dihydrofuran.
Applications De Recherche Scientifique
2,3-Dibromotetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 2,3-dibromotetrahydrofuran exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, and the compound is converted back to tetrahydrofuran. The molecular targets and pathways involved vary based on the specific chemical context.
Comparaison Avec Des Composés Similaires
2,3-Dichlorotetrahydrofuran: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodotetrahydrofuran: Similar structure but with iodine atoms instead of bromine.
2,3-Difluorotetrahydrofuran: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 2,3-Dibromotetrahydrofuran is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are larger and more polarizable than chlorine and fluorine, making this compound more reactive in certain chemical reactions. This reactivity can be advantageous in specific synthetic applications where selective transformations are required.
Propriétés
Numéro CAS |
52911-58-7 |
|---|---|
Formule moléculaire |
C4H6Br2O |
Poids moléculaire |
229.90 g/mol |
Nom IUPAC |
2,3-dibromooxolane |
InChI |
InChI=1S/C4H6Br2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 |
Clé InChI |
SJWJMCVIJLKQIT-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
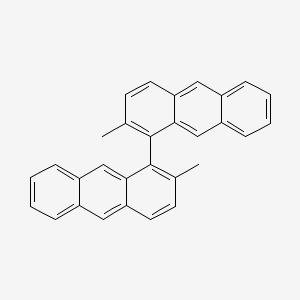
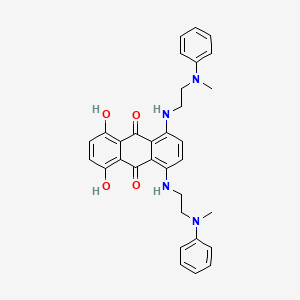

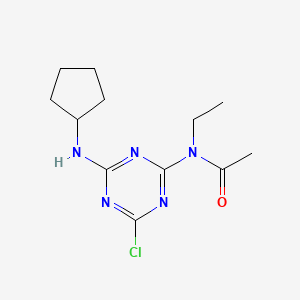
![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)
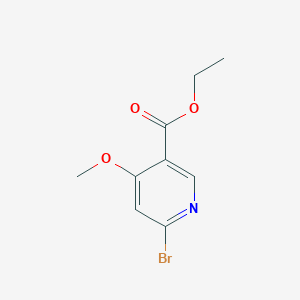


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
